molecular formula C15H12N2O2 B14262269 Ethyl 2-cyano-3-quinolin-4-ylacrylate CAS No. 177616-95-4

Ethyl 2-cyano-3-quinolin-4-ylacrylate

Cat. No.: B14262269
CAS No.: 177616-95-4
M. Wt: 252.27 g/mol
InChI Key: NHAQXIGAEKRJQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyano-3-quinolin-4-ylacrylate is a chemical compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-quinolin-4-ylacrylate typically involves the reaction of 4-chloroquinoline-3-carbaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-quinolin-4-ylacrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the quinoline ring, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Formation of ethyl 2-amino-3-quinolin-4-ylacrylate.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Ethyl 2-cyano-3-quinolin-4-ylacrylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-quinolin-4-ylacrylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyanoacrylate: A related compound used as a fast-acting adhesive.

    Quinoline: The parent compound with a simpler structure.

    Ethyl 4-chloro-3-quinolinylacrylate: A structurally similar compound with a chlorine substituent.

Uniqueness

Ethyl 2-cyano-3-quinolin-4-ylacrylate is unique due to its combination of the quinoline ring and the cyanoacrylate moiety. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

177616-95-4

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

ethyl 2-cyano-3-quinolin-4-ylprop-2-enoate

InChI

InChI=1S/C15H12N2O2/c1-2-19-15(18)12(10-16)9-11-7-8-17-14-6-4-3-5-13(11)14/h3-9H,2H2,1H3

InChI Key

NHAQXIGAEKRJQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=NC2=CC=CC=C12)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.